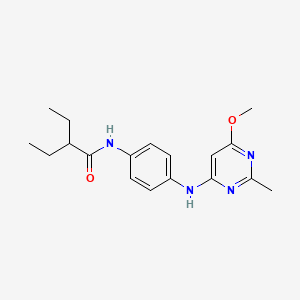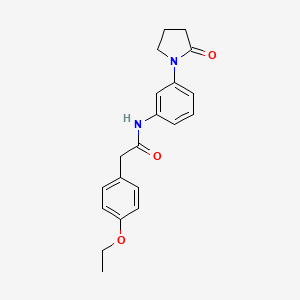
2-(4-ethoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Protein Tyrosine Phosphatase 1B Inhibitors : A study focusing on derivatives of acetamide, including compounds similar to the one , showed inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic activity. These compounds were evaluated through synthesis and docking studies, highlighting their potential in antidiabetic therapy (Saxena et al., 2009).
Antimicrobial Activities : Research into thiazoles and their derivatives, including compounds structurally related to the query compound, has demonstrated antimicrobial activities against bacterial and fungal isolates. This indicates the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Chemoselective Acetylation for Antimalarial Drugs : A study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which is a key intermediate in the synthesis of antimalarial drugs, showcases the application of acetamide derivatives in enhancing drug synthesis processes (Magadum & Yadav, 2018).
Anti-Inflammatory, Antipyretic, and Ulcerogenic Activities : Compounds including pyridone and chromenopyridone derivatives have been investigated for their anti-inflammatory, antipyretic, and ulcerogenic properties. The study provides insights into the potential therapeutic uses of these compounds, highlighting the diverse applications of acetamide derivatives in pharmaceutical development (Fayed et al., 2021).
Wirkmechanismus
Target of Action
The primary target of 2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is involved in several cellular processes, including ion channel modulation, cell differentiation, and survival.
Mode of Action
The compound acts as a positive allosteric modulator of the sigma-1 receptor This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand
Result of Action
The activation of the sigma-1 receptor by this compound could lead to a variety of cellular effects, depending on the specific cellular context. For instance, in neurons, sigma-1 receptor activation has been associated with neuroprotection and the modulation of pain perception .
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-18-10-8-15(9-11-18)13-19(23)21-16-5-3-6-17(14-16)22-12-4-7-20(22)24/h3,5-6,8-11,14H,2,4,7,12-13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVVRJQPGQPICF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
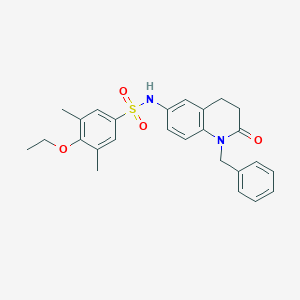
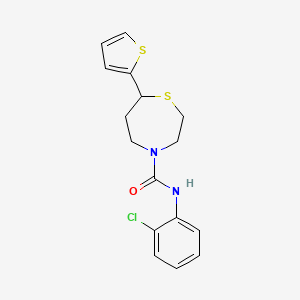
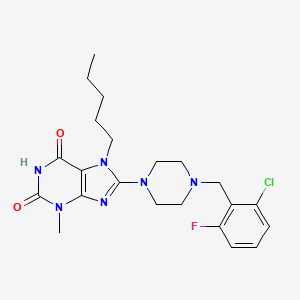
![5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde](/img/structure/B2365947.png)
![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)
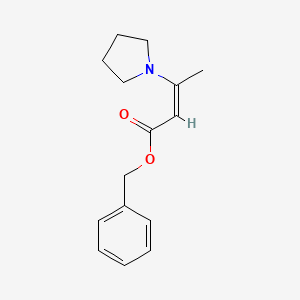
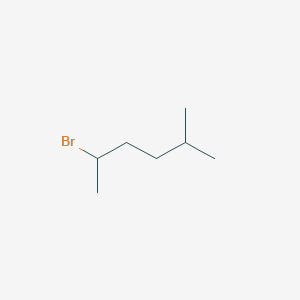
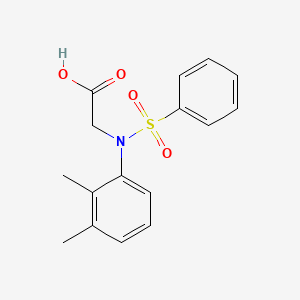
![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)

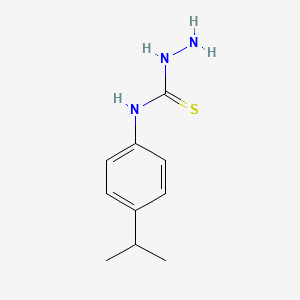
![3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2365958.png)

